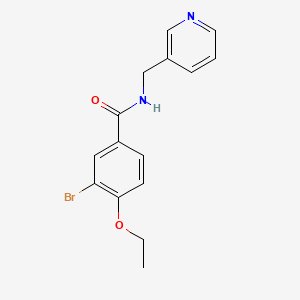
3-bromo-4-ethoxy-N-(3-pyridinylmethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-bromo-4-ethoxy-N-(3-pyridinylmethyl)benzamide is a compound that has been widely studied in the field of medicinal chemistry due to its potential therapeutic applications. This compound is also known as BMB-4 and has been found to exhibit potent anticancer activity against various cancer cell lines.
Wissenschaftliche Forschungsanwendungen
3-bromo-4-ethoxy-N-(3-pyridinylmethyl)benzamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit potent anticancer activity against various cancer cell lines, including breast, lung, colon, and prostate cancer. The compound has also been shown to inhibit the growth of cancer stem cells, which are responsible for tumor recurrence and resistance to chemotherapy. Additionally, this compound has been found to exhibit anti-inflammatory activity and has potential applications in the treatment of inflammatory diseases such as rheumatoid arthritis.
Wirkmechanismus
The mechanism of action of 3-bromo-4-ethoxy-N-(3-pyridinylmethyl)benzamide involves the inhibition of the STAT3 signaling pathway. STAT3 is a transcription factor that is overexpressed in many types of cancer and is responsible for promoting tumor growth and survival. This compound inhibits the phosphorylation of STAT3, thereby preventing its activation and downstream signaling. This leads to the inhibition of tumor growth and induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been found to exhibit potent anticancer activity in vitro and in vivo. The compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. Additionally, this compound has been found to inhibit the migration and invasion of cancer cells, which are important processes in tumor metastasis. The compound has also been found to exhibit anti-inflammatory activity, which may be beneficial in the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 3-bromo-4-ethoxy-N-(3-pyridinylmethyl)benzamide is its potent anticancer activity against various cancer cell lines. This makes it a promising candidate for the development of new anticancer drugs. However, the compound has limitations in terms of its solubility and stability, which may affect its efficacy in vivo. Additionally, further studies are needed to determine the optimal dosage and administration route of the compound.
Zukünftige Richtungen
There are several future directions for the research on 3-bromo-4-ethoxy-N-(3-pyridinylmethyl)benzamide. Firstly, further studies are needed to determine the optimal dosage and administration route of the compound for maximum efficacy. Secondly, the compound can be further modified to improve its solubility and stability, which may enhance its therapeutic potential. Thirdly, the compound can be tested in combination with other anticancer drugs to determine its synergistic effects. Finally, the compound can be tested in animal models to determine its efficacy and safety in vivo.
Conclusion:
In conclusion, this compound is a compound that has shown promising anticancer activity against various cancer cell lines. The compound inhibits the STAT3 signaling pathway and exhibits anti-inflammatory activity, making it a potential candidate for the development of new anticancer and anti-inflammatory drugs. Further research is needed to determine the optimal dosage and administration route of the compound, as well as its efficacy and safety in vivo.
Synthesemethoden
The synthesis of 3-bromo-4-ethoxy-N-(3-pyridinylmethyl)benzamide involves the reaction of 4-ethoxy-3-nitrobenzoic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 3-pyridinemethanol to obtain the intermediate product, which is further reacted with 3-bromobenzoyl chloride to yield the final product. The synthesis method has been optimized to yield high purity and yield of the compound.
Eigenschaften
IUPAC Name |
3-bromo-4-ethoxy-N-(pyridin-3-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrN2O2/c1-2-20-14-6-5-12(8-13(14)16)15(19)18-10-11-4-3-7-17-9-11/h3-9H,2,10H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGPFRJWWDSKQLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NCC2=CN=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![methyl N-[4-(1-pyrrolidinylsulfonyl)benzoyl]glycinate](/img/structure/B5703045.png)

![2-[(2-methoxy-5-nitrophenyl)amino]-4,6-dimethylnicotinonitrile](/img/structure/B5703063.png)
![N-benzyl-5,6-dimethyl-7-(2-pyridinyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B5703065.png)

![4-[2-(2,6-di-1-pyrrolidinyl-4-pyrimidinyl)carbonohydrazonoyl]phenyl acetate](/img/structure/B5703069.png)

![N'-{[(2,3-dimethylphenoxy)acetyl]oxy}-3-methylbenzenecarboximidamide](/img/structure/B5703076.png)

![N'-[(2,5-dichlorobenzoyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5703089.png)
![2-(4-methoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5703097.png)
![N-(4-methoxyphenyl)-N-{1-methyl-2-[2-(1-naphthylmethylene)hydrazino]-2-oxoethyl}methanesulfonamide](/img/structure/B5703102.png)
